molecular formula C9H11ClN2O B13313813 5-Chloro-2-cyclobutoxypyridin-3-amine

5-Chloro-2-cyclobutoxypyridin-3-amine

Cat. No.: B13313813
M. Wt: 198.65 g/mol
InChI Key: AKNBLEUPCDXXCR-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclobutoxypyridin-3-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O. It is a member of the pyridine family, characterized by a chlorine atom at the 5th position and a cyclobutoxy group at the 2nd position on the pyridine ring. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclobutoxypyridin-3-amine typically involves the reaction of 2-cyclobutoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 5th position of the pyridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclobutoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

5-Chloro-2-cyclobutoxypyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the cyclobutoxy group, making it less sterically hindered.

    5-Bromo-2-cyclobutoxypyridin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-Cyclobutoxypyridine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness

5-Chloro-2-cyclobutoxypyridin-3-amine is unique due to the presence of both the chlorine atom and the cyclobutoxy group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and development.

Biological Activity

5-Chloro-2-cyclobutoxypyridin-3-amine is a compound of growing interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C₈H₈ClN₃O
Molecular Weight : 185.62 g/mol
IUPAC Name : this compound
Canonical SMILES : ClC1=NC=C(C=C1C(C2CCC2)O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro group and the cyclobutoxy moiety enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological membranes.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.
  • Membrane Disruption : It has been suggested that this compound can compromise the integrity of bacterial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : By interacting with receptors involved in cell signaling, this compound may alter the behavior of target cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4 - 16
Escherichia coli8 - 32
Methicillin-resistant S. aureus (MRSA)8 - 32
Bacillus subtilis8 - 32

The compound showed a broad-spectrum activity comparable to established antibiotics, suggesting its potential as a new therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it can induce apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Mechanistic studies revealed that it activates caspases, leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo models demonstrated significant tumor reduction in mice treated with this compound compared to controls.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the pyridine ring or cyclobutoxy group can significantly influence its biological activity:

Modification Effect on Activity
Substitution on pyridine ringEnhances antibacterial potency
Alteration of cyclobutoxy groupAffects membrane permeability

Research indicates that specific substitutions can enhance both antibacterial and anticancer activities while reducing cytotoxicity towards normal cells .

Case Studies

  • Antibacterial Efficacy Study : A recent study investigated the antibacterial efficacy of this compound against MRSA in murine models. The results showed a significant reduction in bacterial load in treated groups compared to untreated controls, highlighting its potential as a therapeutic agent for resistant infections .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on primary mammalian cell lines, indicating low toxicity at therapeutic concentrations. This suggests a favorable safety profile for further development as an anticancer drug .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-2-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-6-4-8(11)9(12-5-6)13-7-2-1-3-7/h4-5,7H,1-3,11H2

InChI Key

AKNBLEUPCDXXCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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